Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate
Overview
Description
Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate: is a synthetic organic compound with the molecular formula C8H8Cl2NO3S It is characterized by the presence of a thiophene ring substituted with acetamido, dichloro, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Chlorine Atoms: Chlorination of the thiophene ring is carried out using reagents such as chlorine gas or N-chlorosuccinimide under controlled conditions.
Acetamidation: The acetamido group is introduced by reacting the chlorinated thiophene with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl groups.
Substitution: The dichloro groups on the thiophene ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; solvents like dimethylformamide or tetrahydrofuran.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the acetamido and dichloro groups enhances its binding affinity and specificity. The thiophene ring structure allows for π-π interactions with aromatic residues in the target proteins, contributing to its biological effects.
Comparison with Similar Compounds
Methyl 3-acetamido-4-chlorothiophene-2-carboxylate: Lacks one chlorine atom compared to the target compound.
Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate: Contains an amino group instead of the acetamido group.
Methyl 3-acetamido-4,5-dibromothiophene-2-carboxylate: Contains bromine atoms instead of chlorine atoms.
Uniqueness: Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The dichloro substitution enhances its reactivity and potential biological activity compared to similar compounds with different halogen substitutions or functional groups.
Properties
IUPAC Name |
methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO3S/c1-3(12)11-5-4(9)7(10)15-6(5)8(13)14-2/h1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBQXSGPYIMTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC(=C1Cl)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.